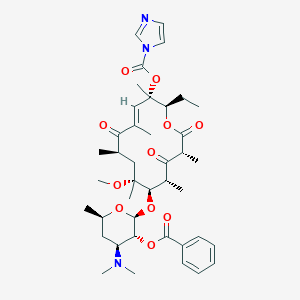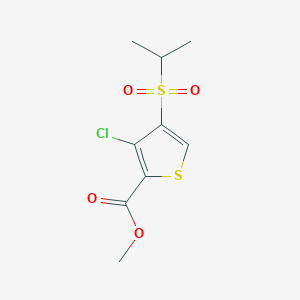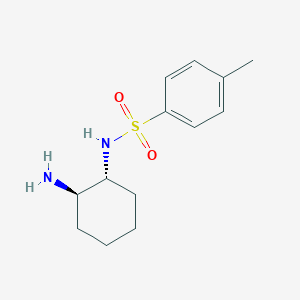
3,3-Difluoro-4-methyl-2-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3,3-difluoro-4-methylvaleric acid is an organic compound that belongs to the class of keto acids It is characterized by the presence of two fluorine atoms and a keto group attached to a valeric acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,3-difluoro-4-methylvaleric acid typically involves the introduction of fluorine atoms into a valeric acid derivative. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of 2-Oxo-3,3-difluoro-4-methylvaleric acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-3,3-difluoro-4-methylvaleric acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols.
Substitution: Formation of various substituted valeric acid derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-3,3-difluoro-4-methylvaleric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3,3-difluoro-4-methylvaleric acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The keto group plays a crucial role in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-oxovaleric acid: A keto acid with a similar structure but without fluorine atoms.
2-Oxo-3-methylvaleric acid: Another keto acid with a similar backbone but different substituents.
Uniqueness
2-Oxo-3,3-difluoro-4-methylvaleric acid is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
165544-39-8 |
|---|---|
Fórmula molecular |
C6H8F2O3 |
Peso molecular |
166.12 g/mol |
Nombre IUPAC |
3,3-difluoro-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H8F2O3/c1-3(2)6(7,8)4(9)5(10)11/h3H,1-2H3,(H,10,11) |
Clave InChI |
VHDSJFBLIOOSIT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)C(=O)O)(F)F |
SMILES canónico |
CC(C)C(C(=O)C(=O)O)(F)F |
Sinónimos |
Pentanoic acid, 3,3-difluoro-4-methyl-2-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)




![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)




![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13bS)-3a-(10-carboxydecylcarbamoyl)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-1-carboxylic acid](/img/structure/B69334.png)

